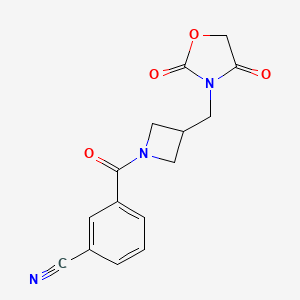![molecular formula C28H27FN2O4 B2752402 (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 890632-39-0](/img/structure/B2752402.png)
(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a piperazine ring, and various substituents, including a fluorophenyl group and a methoxybenzylidene group. Compounds of this nature are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperazine ring, and the addition of the substituents. Common synthetic routes may include:
Formation of Benzofuran Core: This step often involves cyclization reactions starting from appropriate phenolic precursors.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Addition of Substituents: The fluorophenyl and methoxybenzylidene groups are added through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the piperazine ring.
Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the benzofuran core or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-6-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
- (Z)-6-(2-(4-(4-bromophenyl)piperazin-1-yl)ethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one lies in its specific substituents, which may confer distinct pharmacological properties compared to its analogs. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain biological targets.
Properties
IUPAC Name |
(2Z)-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c1-33-23-8-2-20(3-9-23)18-27-28(32)25-11-10-24(19-26(25)35-27)34-17-16-30-12-14-31(15-13-30)22-6-4-21(29)5-7-22/h2-11,18-19H,12-17H2,1H3/b27-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVDFNTGULXDH-IMRQLAEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)

![3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B2752330.png)
![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2752332.png)


![4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2752336.png)
![2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2752337.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2752338.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)

